molecular formula C11H16ClF2N B1458069 1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1864056-47-2

1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No. B1458069
M. Wt: 235.7 g/mol
InChI Key: XNUFOMCUVHKNCP-UHFFFAOYSA-N
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Description

The compound “1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride” is likely an organic compound that contains a fluorophenyl group and a butylamine group . The presence of fluorine atoms and the amine group could suggest that this compound might have some biological activity, but without specific studies, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,6-difluorophenyl group attached to a 3-methylbutan-1-amine via a single bond . The presence of the fluorine atoms could influence the electronic properties of the phenyl ring, and the amine group could participate in hydrogen bonding.


Chemical Reactions Analysis

As an organic compound containing a phenyl ring and an amine group, this compound could potentially undergo a variety of chemical reactions . The amine group could act as a nucleophile in reactions, and the phenyl ring could undergo electrophilic aromatic substitution reactions, especially at the positions ortho and para to the amine group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the fluorine atoms could increase the compound’s lipophilicity, and the amine group could allow it to form salts with acids, which could influence its solubility properties.

Scientific Research Applications

Synthesis of β-Aminoketones

Makarova et al. (2002) demonstrated the synthesis of β-aminoketones via the Mannich reaction, a method potentially applicable to "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" for generating novel organic compounds with potential pharmaceutical applications (Makarova, Moiseev, & Zemtsova, 2002).

Study of Complex Formation

Research by Castaneda et al. (2001) on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines could provide insights into the intermolecular interactions and complex formation capabilities of compounds like "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" (Castaneda, Denisov, & Schreiber, 2001).

Fluorinated Amino Acids Synthesis

Pigza et al. (2009) outlined a method for the synthesis of fluorinated amino acids, demonstrating the potential of fluorinated compounds in medicinal chemistry and drug design, highlighting a pathway that might be applicable for derivatives of "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" (Pigza, Quach, & Molinski, 2009).

Synthesis of Morpholinol Derivatives

Cheng Chuan (2011) synthesized a compound showcasing the versatility of difluorophenyl-containing compounds in generating bioactive molecules, suggesting the potential of "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" in producing pharmacologically relevant derivatives (Cheng Chuan, 2011).

Aminolysis of Nitroamino Pyrimidinones

Novakov et al. (2017) explored the aminolysis of a difluorophenyl-containing compound, providing a framework for understanding the reactivity and potential transformations of "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" in organic synthesis (Novakov, Brunilina, & Vernigora, 2017).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-7(2)6-10(14)11-8(12)4-3-5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUFOMCUVHKNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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